Src Kinase Inhibitor I

Catalog No.
S543832
CAS No.
179248-59-0
M.F
C22H19N3O3
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Src Kinase Inhibitor I

CAS Number

179248-59-0

Product Name

Src Kinase Inhibitor I

IUPAC Name

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)

InChI Key

DMWVGXGXHPOEPT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

Src I1; Src I-1; SrcI1.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Description

The exact mass of the compound Src Kinase Inhibitor I is 373.1426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potent and Selective Inhibitor of Src Family Kinases

SKI-1 is a competitive inhibitor that binds to the ATP-binding site of Src family kinases, including Src and Lck, with high potency. Studies have shown IC50 (half maximal inhibitory concentration) values of 44 nM for Src and 88 nM for Lck, indicating strong inhibitory activity [1, 2, 3]. This selectivity allows researchers to specifically target SFKs and investigate their roles in various cellular processes.

[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091. [2] Src Kinase Inhibitor 1 [3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック

Dual Site Inhibition for Enhanced Specificity

SKI-1 exhibits a unique dual-site inhibition mechanism. Apart from competing with ATP for binding, it can also interact with the peptide-binding site of Src kinases. This dual targeting approach potentially contributes to its high selectivity and reduces the chances of off-target effects compared to single-site inhibitors [1].

[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091.

Beyond Src and Lck Inhibition

While primarily known for targeting Src and Lck, SKI-1 can also inhibit other Src family kinases like Csk and Yes, albeit with slightly lower potency compared to Src and Lck [3]. This broader inhibitory profile can be useful for studying the combined roles of multiple SFKs in specific biological processes.

[3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック

Src Kinase Inhibitor I is a potent competitive inhibitor of the Src family of tyrosine kinases, which include Src, Lck, Csk, and Yes. It has a chemical structure characterized by its ability to inhibit these kinases with IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating significant selectivity and potency against these targets . Src kinase plays a crucial role in various cellular processes such as growth, division, migration, and survival signaling pathways. Aberrant activation of Src is associated with many cancers, making it a critical target for therapeutic intervention .

  • SKI-1 targets Src family kinases, a group of enzymes involved in cell signaling pathways. By binding to the ATP-binding site of the kinase, it prevents ATP from binding. This disrupts the transfer of phosphate groups, a crucial step in signal transduction, ultimately leading to the inhibition of cell proliferation, survival, and motility in cancer cells [, ].
  • Information on the specific hazards and toxicity of SKI-1 is limited as it's primarily a research compound. However, like many kinase inhibitors, it may have potential side effects and should be handled with care in a research laboratory setting following appropriate safety protocols [].

The primary mechanism of action for Src Kinase Inhibitor I involves binding to the ATP-binding site of the Src kinase. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways essential for tumor progression. The inhibitor stabilizes the inactive conformation of Src, effectively blocking its enzymatic activity .

Src Kinase Inhibitor I exhibits significant biological activity by disrupting the signaling pathways that lead to cancer cell proliferation and survival. Its inhibition of Src activity has been shown to reduce cell migration and invasion in various cancer models. Additionally, it affects other pathways by inhibiting related kinases like Lck and Yes, further contributing to its antitumor effects .

The synthesis of Src Kinase Inhibitor I involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. The final compound is often purified via chromatography techniques to ensure high purity and yield. Specific synthetic routes may vary based on the desired modifications to enhance selectivity or potency .

Src Kinase Inhibitor I is primarily used in research settings to study its effects on cancer cell signaling pathways. It serves as a valuable tool in understanding the role of Src in oncogenesis and metastasis. Furthermore, it has potential applications in developing therapeutic strategies for cancers where Src activation plays a pivotal role .

Interaction studies have demonstrated that Src Kinase Inhibitor I binds competitively at the ATP-binding site of Src kinase. This competitive inhibition is crucial as it allows for selective targeting without significantly affecting other kinases unless they share similar binding sites. Structural studies using X-ray crystallography have provided insights into how this inhibitor stabilizes the inactive conformation of Src, preventing its activation .

Several compounds share structural and functional similarities with Src Kinase Inhibitor I. Here are some notable examples:

Compound NameIC50 (nM)Target KinasesUnique Features
Dasatinib1-5Src, AblDual-targeting; effective against resistant strains
Bosutinib1-10Src, AblSelective against BCR-ABL mutations
Saracatinib10-50SrcFocused on solid tumors; less off-target effects
Ponatinib1-5Src, AblHighly potent; used in resistant cases
eCF506<10SrcLocks SRC in inactive conformation

Src Kinase Inhibitor I stands out due to its competitive inhibition mechanism and specificity towards multiple members of the Src family, making it a versatile tool in both research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

373.14264148 g/mol

Monoisotopic Mass

373.14264148 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Src kinase inhibitor I

Dates

Modify: 2023-08-15
Xie et al. Pharmacological targeting of the pseudokinase Her3. Nature Chemical Biology, doi: 10.1038/nchembio.1658, published online 19 October 2014 http://www.nature.com/naturechemicalbiology

Explore Compound Types